N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide
Description
This compound features a benzamide core substituted with a 3,4-dimethoxyphenethyl group and a 2,5-dimethylphenylsulfonamidomethyl moiety. The structural complexity arises from the combination of methoxy, methyl, and sulfonamide functional groups, which likely influence its physicochemical properties and biological activity. The dimethoxy groups may enhance solubility compared to chlorinated analogs, while the sulfonamide moiety could contribute to target binding, as seen in sulfentrazone .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-18-5-6-19(2)25(15-18)34(30,31)28-17-21-7-10-22(11-8-21)26(29)27-14-13-20-9-12-23(32-3)24(16-20)33-4/h5-12,15-16,28H,13-14,17H2,1-4H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYGIEZKGLAFID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminomethylbenzoic acid with an appropriate acylating agent under mild conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a suitable Lewis acid catalyst.
Attachment of the Dimethylphenylsulfonyl Group: The dimethylphenylsulfonyl group can be attached through a sulfonylation reaction using 2,5-dimethylbenzenesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide positions, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related benzamide and sulfonamide derivatives, emphasizing functional group variations and their implications:
Key Structural and Functional Insights:
- Chlorine vs. The target compound’s methoxy groups may reduce toxicity and enhance water solubility .
- Sulfonamide Variations : The 2,5-dimethylphenylsulfonamide in the target compound introduces steric hindrance, which could reduce off-target interactions compared to sulfentrazone’s triazole-linked sulfonamide .
- Methyl Substitutions : The dimethylphenyl group in the target compound may confer metabolic stability, akin to mefluidide’s trifluoromethylsulfonyl group, but with reduced electronegativity .
Research Findings and Implications
- Binding Affinity : The sulfonamide group likely facilitates binding to enzyme active sites (e.g., acetolactate synthase in plants), as seen in sulfentrazone . Computational docking methods like Glide (validated for ligand-receptor interaction accuracy ) could predict its binding mode relative to chlorinated analogs.
- Environmental Impact : The absence of chlorine atoms may reduce bioaccumulation risks compared to etobenzanid, aligning with trends toward greener agrochemicals.
- Synthetic Challenges : The multi-step synthesis required for the dimethoxy and sulfonamide groups may limit scalability, a common issue with complex benzamide derivatives .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide is a complex organic compound belonging to the benzamide class. Its unique structural features, including a dimethoxyphenyl group and a sulfonamide moiety, contribute to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{22}H_{30}N_{2}O_{4}S. The compound exhibits a variety of functional groups that allow it to interact with biological systems effectively.
| Property | Value |
|---|---|
| Molecular Weight | 406.56 g/mol |
| Solubility | Soluble in DMSO and DMF |
| LogP | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against strains of Mycobacterium tuberculosis. The presence of the sulfonamide group enhances its antibacterial efficacy .
- Anti-inflammatory Properties : Compounds with similar structural motifs have been investigated for their potential as anti-inflammatory agents. The benzamide structure is known to interact with inflammatory pathways, possibly providing therapeutic benefits in conditions like arthritis .
- Anticancer Potential : Some studies have explored the compound's ability to inhibit specific cancer cell lines. The structural characteristics may allow it to interfere with cellular pathways involved in tumor growth .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:
- Formation of the Benzamide Core : Starting from benzoic acid derivatives.
- Introduction of the Dimethoxyphenyl Group : Utilizing electrophilic aromatic substitution.
- Incorporation of the Sulfonamide Moiety : Achieved through nucleophilic substitution reactions.
These methods emphasize controlling reaction conditions to achieve high yields and purity levels.
Case Studies
-
Antibacterial Efficacy Against Tuberculosis :
- A study assessed the effectiveness of similar benzamide derivatives against M. tuberculosis, revealing that modifications in the sulfonamide group significantly enhanced activity against resistant strains .
- Anti-inflammatory Mechanisms :
- Cancer Cell Line Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
